molecular formula C6H3F3N2 B13483682 4-ethynyl-1-(trifluoromethyl)-1H-imidazole

4-ethynyl-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13483682
M. Wt: 160.10 g/mol
InChI Key: JLEYBYNEEYHMNA-UHFFFAOYSA-N
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Description

4-ethynyl-1-(trifluoromethyl)-1H-imidazole is a chemical compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the reaction of an appropriate imidazole derivative with ethynyl and trifluoromethyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the imidazole derivative is reacted with an ethynyl halide and a trifluoromethylating agent in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce ethyl-substituted imidazoles. Substitution reactions can lead to a variety of functionalized imidazole derivatives .

Scientific Research Applications

4-ethynyl-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both an ethynyl group and a trifluoromethyl group on an imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

4-ethynyl-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C6H3F3N2/c1-2-5-3-11(4-10-5)6(7,8)9/h1,3-4H

InChI Key

JLEYBYNEEYHMNA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(C=N1)C(F)(F)F

Origin of Product

United States

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